molecular formula C11H20N2O2 B602207 Brivaracetam (alfaR, 4S)-Isomer CAS No. 357336-99-3

Brivaracetam (alfaR, 4S)-Isomer

Cat. No.: B602207
CAS No.: 357336-99-3
M. Wt: 212.29 g/mol
InChI Key: MSYKRHVOOPPJKU-DTWKUNHWSA-N
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Description

Brivaracetam (alfaR, 4S)-Isomer is a racetam derivative of levetiracetam, primarily used as an anticonvulsant for the treatment of partial-onset seizures. It was developed to bind selectively and with high affinity to synaptic vesicle protein 2A (SV2A), a target molecule involved in the modulation of neurotransmitter release .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam involves several key steps, including enantioselective photochemical Giese addition, promoted by visible light and a chiral bifunctional photocatalyst. This method allows for the efficient production of the desired enantiomer with high diastereoisomeric and enantiomeric ratios . Another approach involves the preparation of ®-4-propylpyrrolidin-2-one, followed by chiral HPLC separation .

Industrial Production Methods

Industrial production of Brivaracetam typically involves continuous flow conditions to improve efficiency and scalability. The process includes alkylation and amidation steps to yield the active pharmaceutical ingredient (API) with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Brivaracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Brivaracetam has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Levetiracetam: A closely related racetam derivative with similar anticonvulsant properties but lower affinity for SV2A.

    Piracetam: Another racetam derivative, primarily used as a nootropic rather than an anticonvulsant.

Uniqueness

Brivaracetam is unique due to its high selectivity and affinity for SV2A, which results in more effective modulation of neurotransmitter release compared to other racetam derivatives. Its rapid brain penetration and minimal drug-drug interactions further enhance its clinical utility .

Properties

CAS No.

357336-99-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1

InChI Key

MSYKRHVOOPPJKU-DTWKUNHWSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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